molecular formula C15H12BrF6N3S B11486468 7-(bromomethyl)-7-methyl-4-phenyl-2,2-bis(trifluoromethyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine

7-(bromomethyl)-7-methyl-4-phenyl-2,2-bis(trifluoromethyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine

Cat. No.: B11486468
M. Wt: 460.2 g/mol
InChI Key: OWMLFEZRLWAMTP-UHFFFAOYSA-N
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Description

7-(bromomethyl)-7-methyl-4-phenyl-2,2-bis(trifluoromethyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine is a complex heterocyclic compound It features a unique structure that combines a thiazole ring with a triazine ring, both of which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(bromomethyl)-7-methyl-4-phenyl-2,2-bis(trifluoromethyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thiourea derivative with a halogenated ketone under acidic conditions.

    Formation of the Triazine Ring: The thiazole intermediate is then reacted with a suitable nitrile derivative in the presence of a strong base, such as sodium hydride, to form the triazine ring.

    Introduction of Bromomethyl and Trifluoromethyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.

    Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s potential as an enzyme inhibitor or receptor modulator is of interest. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties are being explored. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which 7-(bromomethyl)-7-methyl-4-phenyl-2,2-bis(trifluoromethyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-4-phenyl-2,2-bis(trifluoromethyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    7-(bromomethyl)-7-methyl-4-phenyl-2,2-dimethyl-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine: Lacks the trifluoromethyl groups, which could affect its biological activity and stability.

Uniqueness

The presence of both bromomethyl and trifluoromethyl groups in 7-(bromomethyl)-7-methyl-4-phenyl-2,2-bis(trifluoromethyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine makes it unique. These groups enhance its reactivity and potential for forming diverse derivatives, as well as its stability and potential biological activity.

Properties

Molecular Formula

C15H12BrF6N3S

Molecular Weight

460.2 g/mol

IUPAC Name

7-(bromomethyl)-7-methyl-4-phenyl-2,2-bis(trifluoromethyl)-6H-[1,3]thiazolo[3,2-a][1,3,5]triazine

InChI

InChI=1S/C15H12BrF6N3S/c1-12(7-16)8-25-10(9-5-3-2-4-6-9)23-13(14(17,18)19,15(20,21)22)24-11(25)26-12/h2-6H,7-8H2,1H3

InChI Key

OWMLFEZRLWAMTP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=NC(N=C2S1)(C(F)(F)F)C(F)(F)F)C3=CC=CC=C3)CBr

Origin of Product

United States

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